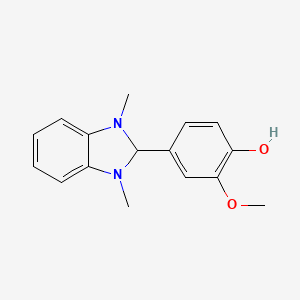![molecular formula C14H16BrNO B5512923 3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C14H16BrNO and its molecular weight is 294.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.04153 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protective Agent in Peptide Synthesis
Dimedone and its derivatives, like 3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, have been used as protecting agents for amino groups in peptide synthesis. This application is significant for producing optically pure enamine derivatives and facilitating peptide synthesis. The protecting group can be removed easily, demonstrating the compound's utility in synthetic chemistry (Halpern & James, 1964).
Synthesis of Tetrahydropyrimido Derivatives
This compound plays a role in the synthesis of 5, 6, 7, 8-tetrahydropyrimido derivatives, which have potential antimicrobial activities. Its reactivity towards various agents like DMF-DMA, carbon disulfide, and urea, among others, is critical in creating these derivatives (Elkholy & Morsy, 2006).
Reactivity and Structural Studies
Studies on enaminoketones, including compounds like this compound, have been conducted to understand their reactivity and structural properties. This includes reactions with bromine and iodine, and the formation of salts of the enol-ketimine form. Such studies are vital for advancing the understanding of chemical structures and reactions (Jirkovsky, 1974).
Synthesis of Aromatase Inhibitors
This compound has been involved in the synthesis of novel aromatase inhibitors, which are important in the treatment of hormone-dependent tumors such as breast cancer. The research in this area highlights its potential application in medicinal chemistry (Staněk et al., 1991).
Generation and Reactivity in Photolysis
The compound's derivatives have been studied for their generation and reactivity during photolysis, revealing insights into their photochemical properties. This research has implications for the development of photochemical synthesis methods (Guizzardi et al., 2001).
Eigenschaften
IUPAC Name |
3-(2-bromoanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIGIRMEIIMLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)


![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)


![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
